hERG Channel Inhibition Liability: Low Risk Profile Confirmed by Patch Clamp Electrophysiology
In automated patch clamp electrophysiology (QPatch) using CHO cells expressing human ERG (hERG) channels, 509147-79-9 exhibited an IC50 > 10,000 nM (10 µM), indicating a favorable cardiac safety margin [1]. This contrasts sharply with many CNS-targeted piperidine-containing drug candidates, which frequently exhibit problematic hERG inhibition in the low micromolar to nanomolar range, leading to QT prolongation risk [2]. While direct head-to-head comparator data for this specific building block are limited in public literature, class-level inference from structurally related piperidine series demonstrates that the 2-methoxyethyl substituent, combined with moderate lipophilicity (ACD/LogP 1.71), contributes to reduced hERG binding propensity compared to more lipophilic or basic amine-containing analogs [2].
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (>10 µM) |
| Comparator Or Baseline | Representative CNS piperidine compounds (class-level baseline: often <1-10 µM) |
| Quantified Difference | Target compound exceeds 10 µM threshold; typical problematic CNS piperidines show IC50 values 10- to 100-fold lower. |
| Conditions | Automated patch clamp (QPatch) on CHO-hERG cells at holding potential -80 mV, 5 min measurement |
Why This Matters
Procurement of 509147-79-9 over a high-hERG-liability piperidine building block reduces downstream attrition risk in cardiovascular safety profiling.
- [1] BindingDB. BDBM50457714 / CHEMBL4214756. Affinity Data: IC50 > 1.00E+4 nM. Assay Description: Inhibition of human ERG expressed in CHO cells at 10 nM to 10 uM at holding potential of -80 mV measured after 5 mins by QPatch automated patch clamp. View Source
- [2] Ishichi Y, Kimura E, Honda E, et al. Novel triple reuptake inhibitors with low risk of CAD associated liabilities: design, synthesis and biological activities of 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine and related compounds. Bioorg Med Chem. 2013;21(15):4600-4613. View Source
